tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate
Overview
Description
Preparation Methods
The synthesis of Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves several steps. One common method includes the reaction of 1,1-dimethyl-3-oxopropylamine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) can be compared with other similar compounds such as:
Carbamic acid, (1,1-dimethyl-2-oxopropyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the oxo group.
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group.
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, ethyl ester: This compound has an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) lies in its specific ester group, which can influence its reactivity and applications in various fields .
Biological Activity
Tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate (C10H19NO3) is an organic compound characterized by its structural complexity, featuring a tert-butyl group, a carbamate functional group, and a 4-oxobutan-2-yl moiety. With a molar mass of approximately 201.26 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development, particularly as a prodrug or intermediate in synthesizing biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxo group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in enzyme interactions. These interactions are crucial for understanding the compound's potential therapeutic applications. Notably, studies have shown that compounds with similar structures can influence metabolic pathways and cellular processes .
Potential Applications
- Drug Development : Its structure suggests potential applications as a prodrug or intermediate in synthesizing biologically active compounds.
- Enzyme Inhibition : Interaction studies focus on its ability to engage with various biological targets, potentially inhibiting key enzymes involved in disease processes.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant activity, indicating potential health benefits .
Case Studies and Research Findings
Several studies have explored the biological activity of carbamates similar to this compound:
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Antioxidant Studies : Research comparing various compounds showed that certain derivatives exhibited significant antioxidant properties when evaluated against established standards like 2,6-di-tert-butyl-4-methylphenol (BHT). For instance, IC50 values for some derivatives ranged from 6.00 to 10.00 µM, indicating effective radical scavenging capabilities .
Compound IC50 (µM) Compound A 6.00 Compound B 8.50 Compound C 10.00 - Enzyme Interaction Studies : Molecular docking studies have been performed to assess the binding affinity of similar carbamates to specific enzyme targets such as Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, demonstrating their potential as antimicrobial agents .
- Prodrug Development : The synthesis and characterization of prodrugs involving carbamate linkages have shown promising pharmacokinetic profiles, with sustained release and bioactivity observed in vivo .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h7H,6H2,1-5H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWIHHJPAJYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181646-38-8 | |
Record name | tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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